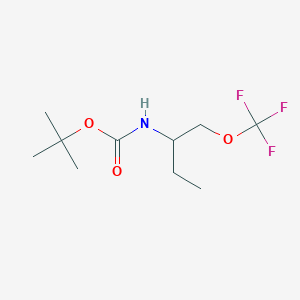

(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC20134641

Molecular Formula: C10H18F3NO3

Molecular Weight: 257.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18F3NO3 |

|---|---|

| Molecular Weight | 257.25 g/mol |

| IUPAC Name | tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate |

| Standard InChI | InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |

| Standard InChI Key | DCFVKUGBDIZNLT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(COC(F)(F)F)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The systematic IUPAC name (1-trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester delineates its structure:

-

A propyl backbone (C3H7) with a trifluoromethoxymethyl group (-CH2-O-CF3) substituent at the first carbon.

-

A tert-butyl carbamate (Boc) group (-OC(O)NH-C(CH3)3) attached to the amine-terminated propyl chain.

The molecular formula is inferred as C10H17F3NO3, derived from the aggregation of:

-

tert-butyl carbamate (C5H11NO2).

-

1-Trifluoromethoxymethyl-propyl group (C5H6F3O).

Table 1: Comparative Molecular Properties of Analogous Carbamates

Synthesis and Production

General Synthetic Route

The synthesis of tert-butyl carbamates typically involves Boc protection of primary or secondary amines using di-tert-butyl dicarbonate (Boc2O) under basic conditions . For the target compound:

-

Amine Precursor Synthesis:

-

The precursor 1-trifluoromethoxymethyl-propylamine is synthesized via nucleophilic substitution or reductive amination, introducing the trifluoromethoxymethyl group to a propylamine backbone.

-

-

Boc Protection:

Challenges in Fluorinated Substituent Incorporation

-

Trifluoromethoxymethyl Group Stability: The electron-withdrawing nature of the -O-CF3 group may necessitate low-temperature conditions (-20°C to 0°C) to prevent decomposition during synthesis .

-

Purification: Fluorinated intermediates often require chromatography or recrystallization due to their lipophilicity .

Physical and Chemical Properties

Thermodynamic and Spectroscopic Data

While experimental data for the target compound is unavailable, analogs provide benchmarks:

-

Boiling Point: Estimated >150°C (decomposition likely before boiling due to Boc group labiality).

-

Solubility: Moderate in polar aprotic solvents (e.g., DCM, THF) and low in water (<0.1 g/L) .

-

Spectroscopy:

Table 2: Hazard Profile of Related Carbamates

| Compound | GHS Hazard Codes | Signal Word | Key Hazards |

|---|---|---|---|

| {3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester | H302, H315, H318 | Danger | Skin/eye irritation, toxicity |

| Perfluoroalkane sulfonic acids (PFAS) | H373, H410 | Warning | Persistent environmental toxicity |

Applications in Organic and Medicinal Chemistry

Role as a Synthetic Intermediate

-

Peptide Synthesis: Boc-protected amines serve as transient protecting groups, enabling sequential coupling in solid-phase peptide synthesis .

-

Pharmaceutical Intermediates: Fluorinated carbamates enhance drug bioavailability by modulating lipophilicity and metabolic stability .

Case Study: Fluorinated Carbamates in Drug Design

-

Antiviral Agents: Analogous fluorinated carbamates exhibit improved blood-brain barrier penetration in neuraminidase inhibitors .

-

Anticancer Compounds: Trifluoromethoxy groups in carbamates enhance binding affinity to kinase targets (e.g., EGFR inhibitors) .

Environmental and Regulatory Considerations

Environmental Fate

-

Persistence: Fluorinated groups resist hydrolysis and microbial degradation, necessitating stringent disposal .

-

Bioaccumulation: Limited data, but trifluoromethoxy metabolites may accumulate in fatty tissues .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume